4-(4-Bromo-1H-pyrazol-3-YL)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

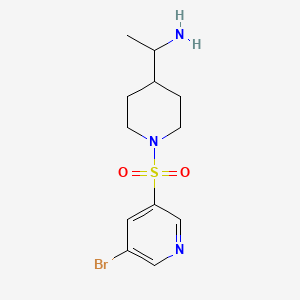

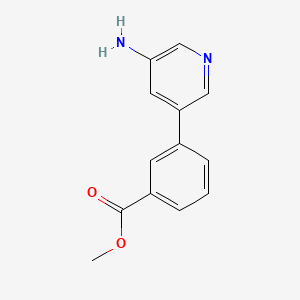

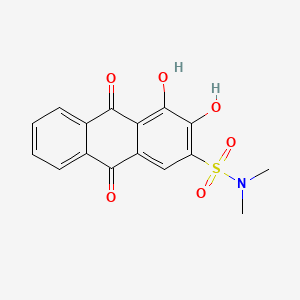

“4-(4-Bromo-1H-pyrazol-3-YL)pyridine” is a pyrazole derivative . It’s a heteroaryl halide and can react with titanium tetrachloride to afford binary adducts . It may be used as a starting material in the synthesis of 1,4’-bipyrazoles .

Molecular Structure Analysis

The molecular weight of “this compound” is 224.06 . The InChI code is 1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H, (H,11,12) .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique

Synthesis and Characterization for Bioengineering Applications : A study by Pang Li-hua (2009) involved the preparation of a bifunctional chelate intermediate of time-resolved fluorescence immunoassay using 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, indicating its utility in bioengineering and immunoassay development.

Photoinduced Tautomerization Studies : Research by V. Vetokhina et al. (2012) on 2-(3-bromo-1H-pyrazol-5-yl)pyridine showcased its ability to exhibit three types of photoreactions, suggesting applications in photochemistry and material sciences.

Synthesis of New Polyheterocyclic Ring Systems : A study by E. Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine to create new polyheterocyclic ring systems, highlighting its role in advanced organic synthesis.

Synthesis and Kinetics in Metal Complexes : The reaction of similar compounds like 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine with metals, as researched by Reinner O. Omondi et al. (2018), offers insights into the kinetics of substitution reactions, relevant for inorganic and coordination chemistry.

Development of Luminescent Lanthanide Compounds and Iron Complexes : A comprehensive review by M. Halcrow (2005) on derivatives of 2,6-di(pyrazol-1-yl)pyridine, a related compound, underlines their importance in creating luminescent compounds and studying spin-state transitions.

Biomedical Applications : In a recent review by Ana Donaire-Arias et al. (2022), the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines are covered, indicating a strong interest in their medicinal and pharmaceutical applications.

Synthesis in Organic Chemistry : N. V. Shevchuk et al. (2012) developed a method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, which includes the use of bromopyridines like the compound , indicating its utility in organic synthesis.

Antimicrobial Activity Studies : A study on the design and synthesis of sulfur-containing pyrazole-pyridine hybrids by N. Desai et al. (2022) demonstrated their potential in developing new antimicrobial agents.

Catalytic Applications : Research by George S. Nyamato et al. (2016) on nickel(II) complexes involving pyrazolylpyridines showcases the potential of such compounds in catalysis, particularly in reactions like ethylene oligomerization.

Safety and Hazards

Mécanisme D'action

Target of Action

4-(4-Bromo-1H-pyrazol-3-YL)pyridine is a heterocyclic compound that has been studied for its potential therapeutic effects

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives are known to have diverse pharmacological effects, suggesting they may interact with multiple biochemical pathways . More research is needed to summarize the affected pathways and their downstream effects.

Propriétés

IUPAC Name |

4-(4-bromo-1H-pyrazol-5-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKNQJJSEMQTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672836 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166196-54-9 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)

![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)

![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)